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Compound of Interest

Compound Name: [Des-Pro2]-Bradykinin

Cat. No.: B1587090 Get Quote

Introduction

[Des-Pro2]-Bradykinin is a peptide that functions as a potent inhibitor of Angiotensin-

Converting Enzyme (ACE), also known as Kininase II.[1][2] This enzyme is responsible for the

degradation of bradykinin, a powerful vasodilator that plays a crucial role in regulating

endothelial function.[3] By inhibiting Kininase II, [Des-Pro2]-Bradykinin effectively increases

the local concentration and prolongs the half-life of endogenous bradykinin. This makes it a

valuable pharmacological tool for researchers, scientists, and drug development professionals

to study the physiological and pathophysiological roles of the kallikrein-kinin system in the

vasculature.

Bradykinin exerts its effects on the endothelium primarily through the constitutively expressed

B2 receptor.[4][5][6] Activation of this G-protein coupled receptor initiates a signaling cascade

that leads to the release of several endothelium-derived relaxing factors (EDRFs), most notably

Nitric Oxide (NO).[3][7] Therefore, [Des-Pro2]-Bradykinin is not a direct receptor agonist but

rather a potentiator of endogenous bradykinin, allowing for the study of endothelial-dependent

vasodilation and other B2 receptor-mediated functions under conditions of enhanced kinin

activity.

Mechanism of Action

The primary mechanism by which [Des-Pro2]-Bradykinin facilitates the study of endothelial

function is through the potentiation of the bradykinin signaling pathway.
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Inhibition of ACE (Kininase II): [Des-Pro2]-Bradykinin inhibits the enzymatic activity of ACE

on the surface of endothelial cells.

Bradykinin Accumulation: This inhibition prevents the degradation of endogenous bradykinin,

leading to its accumulation in the pericellular space.

B2 Receptor Activation: Elevated levels of bradykinin lead to increased activation of B2

receptors on the endothelial cell membrane.

Intracellular Signaling Cascade: B2 receptor activation stimulates the Gq protein, which in

turn activates Phospholipase C (PLC).[8] PLC hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5][9]

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the

release of stored calcium (Ca²⁺) into the cytosol.[8][10][11]

eNOS Activation and NO Production: The rise in intracellular Ca²⁺ concentration activates

endothelial Nitric Oxide Synthase (eNOS), which synthesizes NO from L-arginine.[7]

Vasodilation: NO, a potent vasodilator, diffuses to adjacent vascular smooth muscle cells,

where it stimulates guanylate cyclase, leading to increased cGMP levels and subsequent

vasorelaxation.
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Bradykinin potentiation by [Des-Pro2]-Bradykinin in endothelial cells.

Data Presentation

The following table summarizes quantitative data related to the effects of bradykinin on

endothelial cells, which are potentiated by [Des-Pro2]-Bradykinin.
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Parameter
Agonist/Condit
ion

Cell/Tissue
Type

Observed
Effect

Reference

Intracellular Ca²⁺
Bradykinin (10

nM)

Cultured

Endothelial Cells

Increase from

137 ± 30 nM to

623 ± 101 nM

[10]

Intracellular Ca²⁺ Bradykinin
Pulmonary Artery

Endothelial Cells

Half-maximally

effective

concentration

(EC₅₀) ≈ 1 nM

[11]

Vasodilation ACE Inhibition
Human Radial

Artery

Increased flow-

dependent

dilation by 46%

(bradykinin-

dependent)

[12]

NO Production
Bradykinin (1 pM

- 10 nM)

Cultured

Endothelial Cells

Concentration-

dependent

increase in NO

release

[7]

Protocols
Protocol 1: Measurement of Nitric Oxide (NO)
Production using the Griess Assay
This protocol describes a method to quantify NO production by measuring the accumulation of

its stable metabolite, nitrite, in the cell culture supernatant.

Materials:

Endothelial cells (e.g., HUVECs, BAECs)

Cell culture plates (24- or 48-well)

Serum-free culture medium
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[Des-Pro2]-Bradykinin

Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-

Naphthyl)ethylenediamine dihydrochloride solution)

Sodium nitrite (for standard curve)

96-well microplate reader

Procedure:
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Workflow for Nitric Oxide (NO) Measurement

1. Seed endothelial cells and
culture to 80-90% confluency.

2. Wash cells and replace with
serum-free medium.

3. Add [Des-Pro2]-Bradykinin at desired
concentrations. Include untreated controls.

4. Incubate for a defined period
(e.g., 30-60 minutes).

5. Collect supernatant from each well.

6. Add 50 µL of supernatant and nitrite
standards to a 96-well plate.

7. Add 50 µL of Griess Reagent A
to each well. Incubate 10 min.

8. Add 50 µL of Griess Reagent B
to each well. Incubate 10 min.

9. Measure absorbance at 540 nm.

10. Calculate nitrite concentration from
the standard curve.

Click to download full resolution via product page

Experimental workflow for the Griess assay to measure nitric oxide.
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Cell Culture: Seed endothelial cells in a 24- or 48-well plate and grow to 80-90% confluency.

Pre-incubation: Gently wash the cells with phosphate-buffered saline (PBS) and replace the

medium with a serum-free medium to avoid interference.

Treatment: Add [Des-Pro2]-Bradykinin to the wells at various concentrations. Include a

vehicle-only control. To confirm the effect is mediated by bradykinin, a B2 receptor antagonist

(e.g., Hoe 140) can be used as a pre-treatment in a separate control group.

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

Sample Collection: Carefully collect the culture supernatant for analysis.

Griess Reaction:

Pipette 50 µL of each supernatant sample and sodium nitrite standards (0-100 µM) into a

96-well plate.

Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room

temperature, protected from light.

Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution to each well and

incubate for another 10 minutes.

Data Acquisition: Measure the absorbance at ~540 nm using a microplate reader.

Analysis: Determine the nitrite concentration in the samples by comparing their absorbance

to the sodium nitrite standard curve.

Protocol 2: Intracellular Calcium ([Ca²⁺]i) Imaging
This protocol outlines the measurement of changes in intracellular calcium concentration in

response to enhanced bradykinin signaling using a fluorescent calcium indicator.

Materials:

Endothelial cells grown on glass-bottom dishes or coverslips
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Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-3 AM)

Pluronic F-127

HEPES-buffered salt solution (HBSS) or similar imaging buffer

[Des-Pro2]-Bradykinin

Fluorescence microscope or plate reader with kinetic imaging capability

Procedure:

Cell Preparation: Seed endothelial cells on glass-bottom dishes suitable for microscopy and

culture to desired confluency.

Dye Loading:

Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) in HBSS, containing a small

amount of Pluronic F-127 (e.g., 0.02%) to aid dispersion.

Wash the cells with HBSS and incubate them in the loading solution for 30-45 minutes at

37°C.

Wash the cells gently with HBSS to remove excess dye and allow 15-30 minutes for de-

esterification of the dye within the cells.

Imaging:

Mount the dish on the fluorescence microscope stage.

For Fura-2, acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm

and measuring emission at ~510 nm. For Fluo-3, excite at ~488 nm and measure

emission at ~525 nm.

Record a stable baseline for 1-2 minutes.

Stimulation: Add a solution of [Des-Pro2]-Bradykinin to the dish while continuously

recording the fluorescence. Bradykinin itself can be used as a positive control.[10][13]
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Data Acquisition: Continue recording until the signal returns to or near baseline.

Analysis:

For Fura-2, calculate the ratio of fluorescence intensities (F340/F380). This ratio is

proportional to the intracellular calcium concentration.

For Fluo-3, express the change in fluorescence as a ratio relative to the baseline

fluorescence (F/F₀).

Plot the change in [Ca²⁺]i over time to visualize the transient response. The peak

response indicates the mobilization of intracellular calcium stores.[10][11]

Protocol 3: Ex Vivo Vascular Reactivity Assay
This protocol measures the effect of [Des-Pro2]-Bradykinin on the vascular tone of isolated

arterial rings, providing a functional assessment of endothelial-dependent vasodilation.

Materials:

Laboratory animal (e.g., rabbit, rat)

Isolated organ bath system with force transducers

Krebs-Henseleit solution

Phenylephrine (or other vasoconstrictor)

[Des-Pro2]-Bradykinin

Carbogen gas (95% O₂, 5% CO₂)

Procedure:

Tissue Preparation:

Humanely euthanize the animal according to approved protocols.
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Carefully dissect a blood vessel, such as the thoracic aorta or mesenteric artery, and place

it in ice-cold Krebs-Henseleit solution.

Clean the vessel of adhering fat and connective tissue and cut it into rings of 2-3 mm in

length.

Mounting: Mount the arterial rings in the organ bath chambers, which are filled with Krebs-

Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-

2 g), replacing the Krebs solution every 15-20 minutes.

Viability Check:

Contract the rings with a high concentration of potassium chloride (KCl) to check for

viability.

After washing, assess endothelial integrity by pre-contracting the rings with a

vasoconstrictor like phenylephrine and then inducing relaxation with an endothelium-

dependent vasodilator (e.g., acetylcholine).

Experiment:

Wash the rings and allow them to return to baseline tension.

Pre-contract the rings to approximately 50-70% of their maximum response with

phenylephrine.

Once a stable contraction plateau is reached, add [Des-Pro2]-Bradykinin cumulatively to

the bath to generate a concentration-response curve.

Data Analysis: Record the changes in tension. Express the relaxation as a percentage of the

pre-contraction induced by phenylephrine. Plot the concentration-response curve to

determine parameters like Emax (maximum relaxation) and EC₅₀. The relaxation response

demonstrates the vasodilatory effect mediated by endogenous kinins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1587090#des-pro2-bradykinin-for-studying-
endothelial-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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